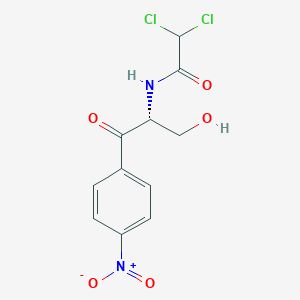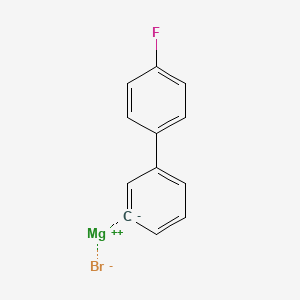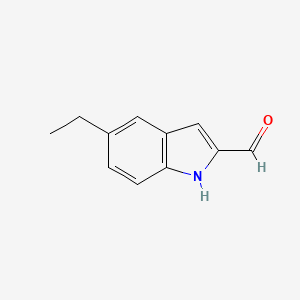
5-Ethyl-1H-indole-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1H-indole-2-carboxaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound features an indole core with an ethyl group at the 5-position and a formyl group at the 2-position. This structure imparts unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1H-indole-2-carboxaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the condensation of 2-ethylphenylhydrazine with glyoxylic acid followed by cyclization can yield the desired indole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethyl group at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1H-indole-2-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitro compounds, and other electrophilic reagents.
Major Products Formed
Oxidation: 5-Ethyl-1H-indole-2-carboxylic acid.
Reduction: 5-Ethyl-1H-indole-2-hydroxymethyl.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Ethyl-1H-indole-2-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1H-indole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1H-indole-2-carboxaldehyde: Similar structure with a methyl group instead of an ethyl group.
5-Phenyl-1H-indole-2-carboxaldehyde: Similar structure with a phenyl group instead of an ethyl group.
5-Fluoro-1H-indole-2-carboxaldehyde: Similar structure with a fluoro group instead of an ethyl group.
Uniqueness
5-Ethyl-1H-indole-2-carboxaldehyde is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and biological activity compared to other similar compounds. The ethyl group can affect the compound’s lipophilicity, steric interactions, and overall chemical behavior.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
5-ethyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-11-9(5-8)6-10(7-13)12-11/h3-7,12H,2H2,1H3 |
Clé InChI |
UTEKEXQGHOTDFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



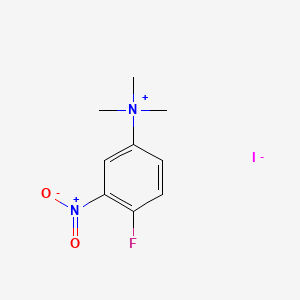
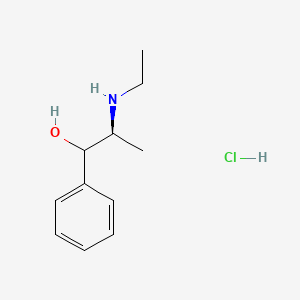
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)



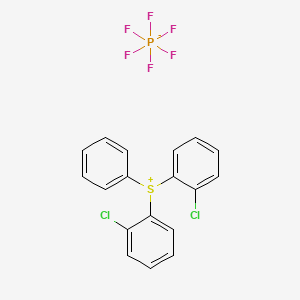
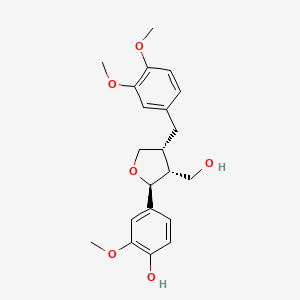
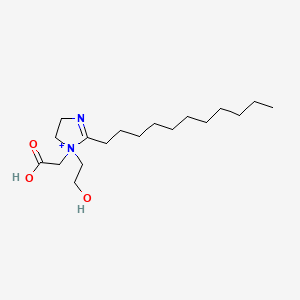
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
